4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-ethyl-1-(2-fluoroethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O/c1-2-11-8(14)7-6(10)5-13(12-7)4-3-9/h5H,2-4,10H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSYTCGHTDDHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C=C1N)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Fluoroethyl halides, nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-3-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide with key analogs:
Table 1: Structural and Functional Comparison of Pyrazole-3-carboxamides
Key Observations:
Substituent Effects on Activity: The 2-fluoroethyl group in the target compound introduces fluorine’s electronegativity and metabolic stability, contrasting with the chlorophenyl/iodophenyl groups in SR-141716A and AM251, which enhance cannabinoid receptor binding .
Biological Target Specificity: Unlike cannabinoid receptor-targeting analogs (e.g., SR-141716A), the target compound lacks bulky aromatic substituents, suggesting a different mechanism or target . Derivatives with 4-amino groups (e.g., cruzipain inhibitors in ) often target proteases, hinting at possible applications in antiparasitic drug development .
Molecular Weight and Pharmacokinetics :
- The target compound’s lower molecular weight (200.11 g/mol ) compared to analogs like AM251 (582.10 g/mol ) may improve bioavailability and blood-brain barrier penetration .
Biological Activity
4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS No. 2101195-61-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C8H13FN4O
- Molecular Weight: 200.21 g/mol
- Structure: The compound features a pyrazole ring substituted with an amino group and a fluoroethyl chain, contributing to its pharmacological properties.
Synthesis
The synthesis of 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide typically involves:
- Formation of the Pyrazole Ring: Cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
- Introduction of the Fluoroethyl Group: Achieved via nucleophilic substitution using fluoroethyl halides.
- Amination and Carboxamide Formation: Final steps leading to the desired carboxamide structure.
Anticancer Properties
Recent studies have demonstrated that 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including:
- MCF7 (Breast Cancer): The compound exhibited an IC50 value indicating effective cytotoxicity.
- U87 (Glioblastoma): Demonstrated inhibition of tumor growth in preclinical models.
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as:
- p38 MAPK Pathway: Inhibition leads to reduced TNFα release, which is crucial in inflammation and cancer progression.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the release of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy
In a study involving the administration of 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide to tumor-bearing mice, results showed:
| Parameter | Result |
|---|---|
| Tumor Growth Inhibition | Significant reduction observed |
| Apoptosis Induction | Enhanced in treated groups |
Flow cytometry analysis confirmed increased apoptosis rates correlating with dosage levels.
Study 2: Mechanistic Insights
Research on the compound's mechanism revealed:
| Target | Effect |
|---|---|
| p38 MAPK | Inhibition of phosphorylation |
| TNFα Release | Decreased production |
Docking studies indicated strong binding affinity to p38 MAPK, suggesting a direct interaction that may explain its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
